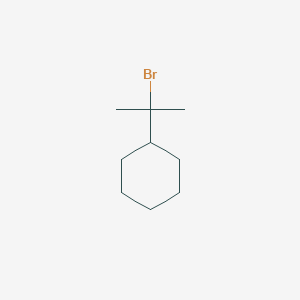
(2-Bromopropan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromopropan-2-yl)cyclohexane is an organic compound that features a bromine atom attached to a propan-2-yl group, which is further bonded to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopropan-2-yl)cyclohexane typically involves the bromination of propan-2-ylcyclohexane. This can be achieved by reacting propan-2-ylcyclohexane with bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the progress is monitored by techniques such as gas chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the bromination reaction is optimized for higher yields and purity. The use of catalysts and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromopropan-2-yl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Concentrated solutions of NaOH or KOH in ethanol, typically under reflux conditions.
Major Products Formed
Substitution: Products such as cyclohexanol or cyclohexylamines.
Elimination: Formation of alkenes like propene.
Scientific Research Applications
(2-Bromopropan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromopropan-2-yl)cyclohexane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromopropan-2-ylcyclohexane
- 2-Bromopropane
- Cyclohexyl bromide
Comparison
(2-Bromopropan-2-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a propan-2-yl group, which imparts distinct reactivity compared to simpler brominated compounds like 2-bromopropane. The steric effects and electronic properties of the cyclohexane ring influence its chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-bromopropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
ARADZRDYMDKVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















